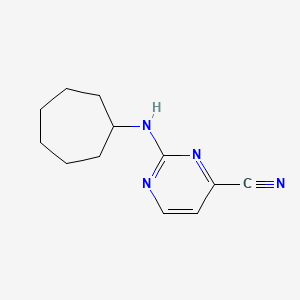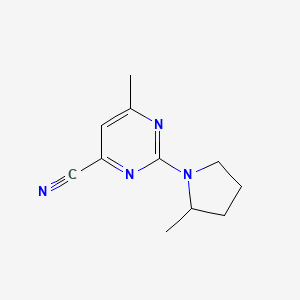![molecular formula C13H18N4 B6635256 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile, also known as MRS1477, is a novel and selective P2Y14 receptor agonist. P2Y14 receptors are G protein-coupled receptors that are activated by extracellular UDP-glucose and UDP-galactose. MRS1477 has potential applications in various scientific research fields, including neuroscience, immunology, and cancer research.
Mechanism of Action
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile selectively activates P2Y14 receptors, leading to the activation of downstream signaling pathways such as the phospholipase C and protein kinase C pathways. Activation of P2Y14 receptors has been shown to regulate various cellular processes, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate various physiological and pathological processes, including inflammation, immune response, cancer progression, and neurological disorders. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential therapeutic application in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in scientific research is its high selectivity and potency towards P2Y14 receptors. This allows researchers to investigate the specific roles of P2Y14 receptors in various cellular processes without the interference of other P2Y receptors. However, one of the limitations of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo experiments.
Future Directions
There are several future directions for the research and development of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile. Firstly, further studies are needed to investigate the therapeutic potential of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in various diseases, including cancer, neurodegenerative diseases, and immune disorders. Secondly, the development of more potent and selective P2Y14 receptor agonists and antagonists may provide new insights into the physiological and pathological roles of P2Y14 receptors. Finally, the use of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile as a research tool in combination with other drugs and therapies may provide new opportunities for drug discovery and development.
Synthesis Methods
The synthesis of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile involves the reaction of 6-methyl-2-chloromethylamino-pyrimidine-4-carbonitrile with 1-methylcyclopentylamine in the presence of a base. The resulting product is purified by column chromatography to obtain 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in high purity and yield.
Scientific Research Applications
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been widely used as a research tool to investigate the physiological and pathological roles of P2Y14 receptors. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate microglial activation and neuroinflammation in the central nervous system, suggesting its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
properties
IUPAC Name |
6-methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-7-11(8-14)17-12(16-10)15-9-13(2)5-3-4-6-13/h7H,3-6,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEFODVVHGQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2(CCCC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
